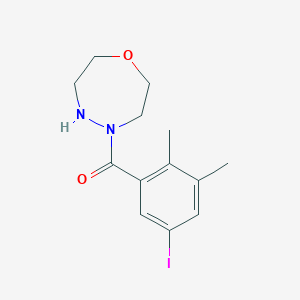![molecular formula C17H22N4O2S B7436218 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine is a chemical compound that has attracted significant attention in scientific research. It is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and differentiation. The compound has shown promising results in preclinical studies, and its potential applications in cancer treatment and other diseases are currently being investigated.
Mécanisme D'action
The mechanism of action of 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine involves the inhibition of several protein kinases, including 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine, which is overexpressed in many types of cancer. By inhibiting 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine, the compound can block the signaling pathways that promote cell proliferation and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels). These effects contribute to the compound's antitumor activity and make it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine in lab experiments is its potency and selectivity towards specific protein kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, the compound's high potency can also be a limitation, as it may lead to off-target effects and toxicity in vivo.
Orientations Futures
There are several future directions for research on 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its antitumor activity. Additionally, the compound's potential applications in other diseases, such as Alzheimer's disease and inflammatory disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine involves several steps, including the reaction of 3-(methylsulfonylmethyl)piperidine with 4-chloro-6-phenylpyrimidine, followed by reduction and purification. The compound can be obtained in high yield and purity using this method.
Applications De Recherche Scientifique
The compound has been extensively studied in various preclinical models, including cell lines and animal models. It has shown potent antitumor activity against several types of cancer, including lung, breast, and colon cancer. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and inflammatory disorders.
Propriétés
IUPAC Name |
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-24(22,23)12-14-6-5-9-21(11-14)17-10-16(18-13-19-17)20-15-7-3-2-4-8-15/h2-4,7-8,10,13-14H,5-6,9,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIHBRQUVAOYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCN(C1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)

![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)

![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)